N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring, a pyrazole ring, and a pyridine carboxamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-16(11-22-23)14-7-15(10-20-9-14)19(24)21-8-13-2-3-17-18(6-13)26-5-4-25-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHEHXSEIACIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a reaction with formaldehyde under acidic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone, followed by methylation.
Coupling Reactions: The benzodioxin and pyrazole intermediates are then coupled with a pyridine carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might inhibit a specific kinase, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-2-carboxamide: Similar structure but with a carboxamide group at a different position on the pyridine ring.
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-3-yl)pyridine-3-carboxamide: Similar structure but with the pyrazole ring attached at a different position.
Uniqueness: The unique combination of the benzodioxin, pyrazole, and pyridine carboxamide groups in N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide provides distinct chemical reactivity and potential biological activity that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
